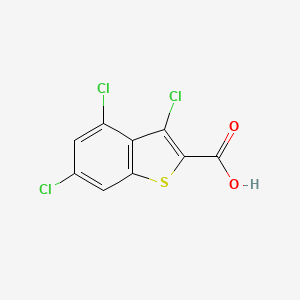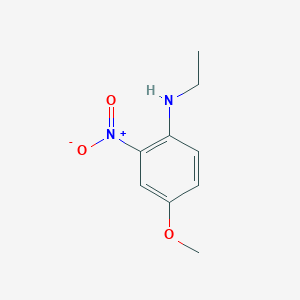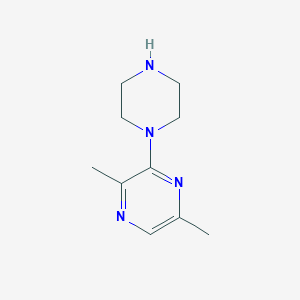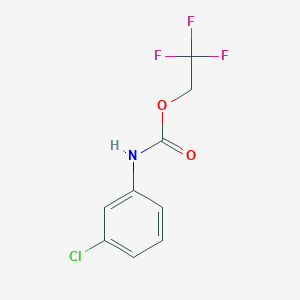
2,2,2-三氟乙基 3-氯苯基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is also referred to as Fencarbazone and is commonly used as a herbicide in agriculture to control and prevent the growth of unwanted plants.
科学研究应用
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized as a herbicide in agriculture to control the growth of unwanted plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chlorophenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 3-chlorophenylcarbamate
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In industrial settings, the production of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are usually conducted in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted carbamate derivatives.
Oxidation Reactions: Formation of oxidized carbamate derivatives.
Reduction Reactions: Formation of amine derivatives.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate involves the inhibition of specific enzymes and proteins. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as an inhibitor.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl N-(3-chlorophenyl)carbamate
- 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
- 2,2,2-Trifluoroethyl 2-chlorophenylcarbamate
Uniqueness
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and membrane permeability, making it a more effective inhibitor compared to similar compounds.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCZMZABCQYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397176 |
Source


|
| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-82-7 |
Source


|
| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
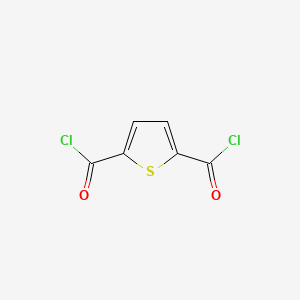
![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B1334333.png)






